molecular formula C20H34O2 B8550102 [4-(Tridecyloxy)phenyl]methanol CAS No. 61439-63-2

[4-(Tridecyloxy)phenyl]methanol

Cat. No.: B8550102
CAS No.: 61439-63-2
M. Wt: 306.5 g/mol
InChI Key: FMVCFXAHHYSGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Tridecyloxy)phenyl]methanol is a benzyl alcohol derivative where the phenyl ring is para-substituted with a long-chain tridecyloxy group. This structure confers unique amphiphilic properties, making it a valuable intermediate in organic and materials chemistry. The hydrophobic tridecyl chain promotes solubility in organic solvents and can induce aggregation or self-assembly behaviors in solution, a property exploited in the design of advanced materials . Similarly, other phenylmethanol derivatives are frequently utilized as key building blocks for synthesizing functional molecules, such as ligands for Covalent Organic Frameworks (COFs) and compounds exhibiting Aggregation-Induced Emission (AIE) . In pharmaceutical and chemical research, the alcohol functional group serves as a versatile handle for further synthetic transformations, including esterification and etherification, to create more complex structures. This compound is offered for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

61439-63-2

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(4-tridecoxyphenyl)methanol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-20-15-13-19(18-21)14-16-20/h13-16,21H,2-12,17-18H2,1H3

InChI Key

FMVCFXAHHYSGKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC1=CC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Alkyl Chain Length: [4-(Butyl)phenyl]methanol (C₄H₉; MW 164.24 ): Shorter chain reduces hydrophobicity compared to tridecyloxy (C₁₃H₂₇). {4-[(Undecyloxy)methyl]phenyl}methanol (C₁₁H₂₃; MW 296.4 ): Closer to tridecyloxy but with two methylene groups fewer. [4-(3,3,3-Trifluoropropoxy)phenyl]methanol (OCH₂CF₃; MW 224.18 ): Fluorinated substituent introduces electronic effects (e.g., increased electronegativity).
  • {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol (MW 308.4 ): Oxadiazole ring enables strong intermolecular hydrogen bonding (O—H⋯N), influencing crystallinity.

Physicochemical Properties

Property This compound (Inferred) 4-Methoxybenzyl Alcohol [4-(Butyl)phenyl]methanol [4-(Trifluoropropoxy)phenyl]methanol
Molecular Weight ~308.45 138.16 164.24 224.18
Solubility Low in water (hydrophobic tail) Moderate in polar solvents Low Low (fluorophilic)
Melting/Boiling Point High (long chain) 25–27°C (mp) Not reported Not reported
Crystallinity Likely layered (van der Waals) Not reported Not reported π-π stacking in oxadiazole analogs

Data Table: Key Comparisons

Compound Substituent Molecular Weight Key Properties Applications Hazards
This compound C₁₃H₂₇O 308.45 Amphiphilic, high boiling point Surfactants, synthesis Low solubility risks
4-Methoxybenzyl alcohol OCH₃ 138.16 Polar, moderate solubility Pharmaceutical intermediate Skin irritation
[4-(Butyl)phenyl]methanol C₄H₉ 164.24 Hydrophobic, low reactivity Organic synthesis Not specified
[4-(Trifluoropropoxy)phenyl]methanol OCH₂CF₃ 224.18 Fluorophilic, electronic effects Specialty chemicals Not reported

Research Findings and Trends

  • Crystallography : Oxadiazole derivatives form hydrogen-bonded chains (O—H⋯N) , while tridecyloxy analogs likely exhibit lamellar packing due to alkyl chain interactions.
  • Biological Activity : Long alkyl chains (e.g., tridecyl) may enhance membrane disruption in antimicrobial agents, though specific studies are needed.
  • Safety: Fluorinated and heterocyclic analogs show unique toxicological profiles (e.g., pyrazole methanol’s organ toxicity ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(Tridecyloxy)phenyl]methanol, and what purification techniques ensure high yield?

  • Methodological Answer : Synthesis typically involves coupling phenolic precursors with tridecyloxy groups under nucleophilic substitution conditions. For example, intermediates like 1,3,4-oxadiazole derivatives can be synthesized via cyclization reactions using hydrazine and carboxylic acids, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a crystal structure study (space group P21/c, a = 16.3958 Å, b = 6.0654 Å, c = 16.7206 Å, β = 102.289°, R factor = 0.049) confirms bond lengths (C–C = 1.48 Å) and angles. Hydrogen bonding (O–H⋯N, ~2.8 Å) is identified via Fourier maps . Complementary NMR (¹H/¹³C) and FTIR (O–H stretch at ~3300 cm⁻¹) validate functional groups .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%). Stability studies under varying temperatures (2–8°C vs. room temperature) and solvents (methanol, DMSO) are conducted via accelerated degradation tests, monitored by mass spectrometry (MS) to detect decomposition products .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the material properties of this compound?

  • Methodological Answer : SC-XRD reveals O–H⋯N hydrogen bonds (2.78–2.85 Å) forming 1D chains along the c-axis, enhancing thermal stability (TGA decomposition >250°C). These interactions also affect solubility; the tridecyloxy chain increases hydrophobicity, requiring nonpolar solvents for crystallization . Computational studies (DFT) model interaction energies (~25 kJ/mol) to predict packing efficiency .

Q. What computational strategies are employed to predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to identify reactive sites. Transition state modeling (e.g., for SN2 reactions) uses QM/MM simulations, validated by kinetic studies (rate constants k = 0.05–0.1 s⁻¹) .

Q. How can in vitro assays evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Derivatives with 1,3,4-oxadiazole moieties are screened for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ = 10–50 µM). Cytotoxicity is tested on HEK-293 cells using MTT assays (viability >80% at 100 µM). Dose-response curves and molecular docking (PDB: 5KIR) guide structure-activity relationships (SAR) .

Q. What role does the tridecyloxy chain play in modulating solubility and aggregation behavior?

  • Methodological Answer : The C13 alkoxy chain reduces polarity (logP ~5.2), favoring aggregation in aqueous media (critical micelle concentration ~0.1 mM by dynamic light scattering). Solubility in lipid bilayers is assessed via fluorescence anisotropy, showing enhanced membrane permeability compared to shorter-chain analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.